molecular formula C17H22N2O2 B2939824 3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide CAS No. 922054-43-1

3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide

Cat. No.: B2939824
CAS No.: 922054-43-1
M. Wt: 286.375
InChI Key: IEHGWUPGPZNTRA-UHFFFAOYSA-N
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Description

3-Cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is a synthetic compound belonging to the tetrahydroquinolone class, which has been identified in scientific literature as a potent and selective allosteric agonist for the Free Fatty Acid Receptor 3 (FFA3, also known as GPR41) . This G protein-coupled receptor (GPCR) is activated by short-chain fatty acids (SCFAs) produced by the gut microbiota and mediates a range of important physiological effects, making it a significant target for metabolic and inflammatory disease research . Activation of FFA3 primarily leads to the inhibition of intracellular cAMP accumulation through Gi/o protein signaling, and studies using related tools have demonstrated that receptor activation can also stimulate calcium mobilization in specific cell systems, such as murine dorsal root ganglia . This compound serves as a valuable research tool for elucidating the role of FFA3 in various biological contexts. Its mechanism of action involves binding to an allosteric site on the receptor, which is distinct from the orthosteric binding site used by endogenous SCFAs like propionate . Researchers can use this agonist to explore the receptor's function in enteroendocrine cells, immune cell regulation, and sympathetic nervous system activation, and to investigate its potential therapeutic relevance for conditions such as type 2 diabetes, allergic asthma, and metabolic syndrome . The compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-cyclopentyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c20-16(9-5-12-3-1-2-4-12)18-14-7-8-15-13(11-14)6-10-17(21)19-15/h7-8,11-12H,1-6,9-10H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHGWUPGPZNTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, which involves the condensation of tryptamine derivatives with aldehydes under acidic conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. Large-scale production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine

The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In industry, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which 3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide exerts its effects depends on its molecular targets and pathways. It may interact with enzymes, receptors, or other biological molecules to produce its effects. The specific pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide to related compounds are highlighted below, focusing on substituent effects, molecular properties, and synthetic strategies.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide (Target) C₁₇H₂₂N₂O₂* ~298.4* Cyclopentyl (aliphatic) High lipophilicity due to aliphatic cyclopentyl; potential for enhanced membrane permeability.
3-(4-(methylsulfonyl)phenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide C₁₉H₂₀N₂O₄S 372.4 4-(Methylsulfonyl)phenyl (polar aromatic) Sulfonyl group enhances polarity and potential hydrogen-bonding interactions.
3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]propanamide C₂₁H₁₄Cl₂N₂O₄ 429.2 Chloro-oxazolyl, chlorophenyl (aromatic) Electron-withdrawing Cl groups may influence electronic density and reactivity.

Key Comparative Insights:

Substituent Effects on Physicochemical Properties: The cyclopentyl group in the target compound increases lipophilicity (logP) compared to the polar 4-(methylsulfonyl)phenyl group in , which may improve solubility in nonpolar environments. The molecular weight of the target compound (~298.4 g/mol) is significantly lower than (372.4 g/mol) and (429.2 g/mol), suggesting differences in pharmacokinetic profiles such as absorption and distribution.

Synthetic Methodologies: All three compounds likely employ similar amide-bond formation strategies. For example, and could be synthesized via coupling reactions between functionalized carboxylic acids and aminotetrahydroquinoline/chromenyl amines, analogous to methods described for acetamide derivatives in .

Spectroscopic Characterization :

  • IR and NMR data for related compounds (e.g., lactam C=O stretches at ~1680 cm⁻¹ in , aromatic proton signals at δ 7.0–7.5 ppm in ) provide benchmarks for verifying the target compound’s structure. The cyclopentyl group would exhibit characteristic aliphatic proton resonances (δ 1.5–2.5 ppm) in ¹H NMR.

The target compound’s cyclopentyl group may favor central nervous system penetration, making it a candidate for neurological targets.

Biological Activity

3-Cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H30N2O2
  • Molecular Weight : 342.5 g/mol
  • CAS Number : 941910-90-3

The compound exhibits various biological activities, primarily through the modulation of specific biochemical pathways. Its structure suggests potential interactions with receptors involved in neuroprotection and inflammation.

Antioxidant Activity

Research indicates that compounds similar to 3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide possess significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related damage in cells.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. For instance, compounds with similar structures have been reported to reduce IL-6 and TNF-alpha levels in cell cultures .

Neuroprotective Properties

Given its structural similarity to other neuroprotective agents, this compound may exhibit protective effects against neurodegenerative diseases. Preliminary studies suggest that it can enhance neuronal survival under stress conditions by modulating apoptotic pathways .

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study evaluating the cytotoxicity of related compounds found that 3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide had low cytotoxicity while maintaining significant anti-inflammatory activity at concentrations below 50 µM .
  • Animal Models :
    • In animal models of arthritis, similar compounds have demonstrated a reduction in joint swelling and pain scores, indicating potential for treating inflammatory conditions .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityCytotoxicityReference
3-Cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamideAnti-inflammatory, NeuroprotectiveLow
CGP 28238Anti-inflammatoryModerate
Compound CAnti-gliomaLow

Q & A

Basic: What are the standard synthetic routes for synthesizing 3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide?

Methodological Answer:
Synthesis typically involves multi-step protocols, including:

  • Hydrogenation : Reduction of nitro intermediates using Pd/C under H₂ in ethanol (e.g., 72.9% yield achieved for analogous tetrahydroquinolinone derivatives) .
  • Amide Coupling : Reacting cyclopentylpropanoyl chloride with 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline in the presence of a base like piperidine at 0–5°C .
  • Purification : Biotage flash chromatography or recrystallization to isolate the final product .

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths, angles, and stereochemistry using SHELX software (e.g., SHELXL for refinement; R-factor <0.05 ensures accuracy) .
  • NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with analogous compounds (e.g., δ 1.2–1.8 ppm for cyclopentyl protons) .

Advanced: How can reaction yields be optimized during synthesis?

Methodological Answer:

  • Catalyst Screening : Test alternatives to Pd/C (e.g., Pt or Raney Ni) for hydrogenation steps .
  • Temperature Control : Maintain low temperatures (0–5°C) during amide coupling to minimize side reactions .
  • Solvent Selection : Use ethanol or THF to enhance solubility of intermediates .

Advanced: How should researchers resolve contradictions in pharmacological activity data?

Methodological Answer:

  • Orthogonal Assays : Validate results using surface plasmon resonance (SPR), enzyme inhibition assays, and cellular viability tests .
  • Statistical Analysis : Apply ANOVA or multivariate regression to identify confounding variables (e.g., batch-to-batch purity variations) .

Basic: What pharmacological targets are associated with tetrahydroquinolinone derivatives?

Methodological Answer:

  • Kinase Inhibition : Structural analogs show activity against tyrosine kinases (e.g., EGFR) due to the tetrahydroquinolinone scaffold .
  • Enzyme Modulation : The 2-oxo group interacts with catalytic sites of oxidoreductases or proteases .

Advanced: How can derivatives be designed to improve target selectivity?

Methodological Answer:

  • Substituent Engineering : Modify the cyclopentyl group (e.g., fluorination) or amide linker to enhance steric/electronic complementarity .
  • Computational Docking : Use AutoDock or Schrödinger to predict binding affinities against off-target receptors .

Basic: What analytical techniques ensure compound purity and identity?

Methodological Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]⁺ = expected m/z) and detect impurities .

Advanced: How is crystallographic disorder addressed in X-ray data for this compound?

Methodological Answer:

  • TWIN Commands in SHELXL : Refine split positions for disordered atoms (e.g., cyclopentyl ring) .
  • Occupancy Adjustment : Optimize site-occupancy factors (SOFs) iteratively until R₁ converges .

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